molecular formula C18H20ClN B14484563 2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine CAS No. 64436-39-1

2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine

Katalognummer: B14484563
CAS-Nummer: 64436-39-1
Molekulargewicht: 285.8 g/mol
InChI-Schlüssel: QXBKNTLQCFWPJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine is an organic compound that features a pyridine ring substituted with a 2-chlorophenyl and a cyclohexylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine typically involves the reaction of 2-chlorobenzyl chloride with cyclohexylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(2-Bromophenyl)(cyclohexyl)methyl]pyridine
  • 2-[(2-Fluorophenyl)(cyclohexyl)methyl]pyridine
  • 2-[(2-Methylphenyl)(cyclohexyl)methyl]pyridine

Uniqueness

2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The cyclohexylmethyl group also contributes to its distinct structural and chemical properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

64436-39-1

Molekularformel

C18H20ClN

Molekulargewicht

285.8 g/mol

IUPAC-Name

2-[(2-chlorophenyl)-cyclohexylmethyl]pyridine

InChI

InChI=1S/C18H20ClN/c19-16-11-5-4-10-15(16)18(14-8-2-1-3-9-14)17-12-6-7-13-20-17/h4-7,10-14,18H,1-3,8-9H2

InChI-Schlüssel

QXBKNTLQCFWPJV-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C(C2=CC=CC=C2Cl)C3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.